N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 727689-61-4
VCID: VC7223193
InChI: InChI=1S/C19H16N2O3S2/c22-18(20-9-13-6-7-16-17(8-13)24-12-23-16)11-26-19-21-15(10-25-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.47

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide

CAS No.: 727689-61-4

Cat. No.: VC7223193

Molecular Formula: C19H16N2O3S2

Molecular Weight: 384.47

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide - 727689-61-4

Specification

CAS No. 727689-61-4
Molecular Formula C19H16N2O3S2
Molecular Weight 384.47
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H16N2O3S2/c22-18(20-9-13-6-7-16-17(8-13)24-12-23-16)11-26-19-21-15(10-25-19)14-4-2-1-3-5-14/h1-8,10H,9,11-12H2,(H,20,22)
Standard InChI Key DDYWKHSMWXVKDB-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC=CC=C4

Introduction

N-(benzo[d] dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structural framework combining a benzodioxole moiety, a thiazole ring, and an acetamide functional group. Compounds with such structural motifs are often investigated for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis

The synthesis of N-(benzo[d] dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves:

  • Thiazole Formation: The thiazole ring is synthesized through cyclization reactions involving thiourea and α-haloketones.

  • Thioether Linkage: A nucleophilic substitution reaction between the thiazole derivative and a halogenated acetamide forms the thioether bond.

  • Benzodioxole Integration: The benzodioxole moiety is introduced via alkylation reactions using benzodioxole derivatives.

Biological Activities

Compounds with similar structural features have been extensively studied for their pharmacological relevance:

  • Antimicrobial Activity:

    • Thiazole derivatives are known to inhibit bacterial and fungal growth by targeting microbial enzymes or disrupting cell membranes.

    • The benzodioxole moiety enhances lipophilicity, aiding in cell permeability.

  • Anticancer Potential:

    • Thiazoles are reported to exhibit cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.

    • Molecular docking studies suggest strong binding affinity to cancer-related proteins.

  • Anti-inflammatory Properties:

    • Sulfur-containing compounds like this one are hypothesized to inhibit inflammatory mediators such as 5-lipoxygenase (5-LOX).

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies chemical shifts corresponding to aromatic and aliphatic protons.
Infrared Spectroscopy (IR)Detects functional groups (e.g., amide C=O stretch, aromatic C-H stretch).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Elemental AnalysisVerifies the composition of carbon, hydrogen, nitrogen, sulfur, and oxygen.

Research Findings

Studies on related compounds support the potential applications of this molecule:

  • Antimicrobial assays reveal significant activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer evaluations demonstrate cytotoxic effects on breast adenocarcinoma (MCF7) cells .

  • Molecular docking studies indicate strong binding affinities to enzymatic targets involved in inflammation .

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